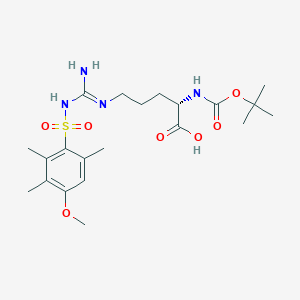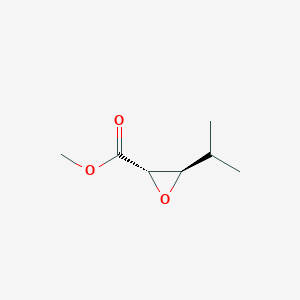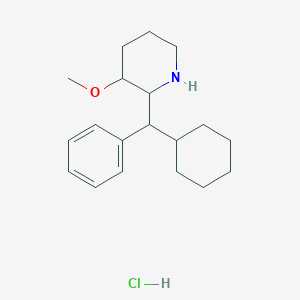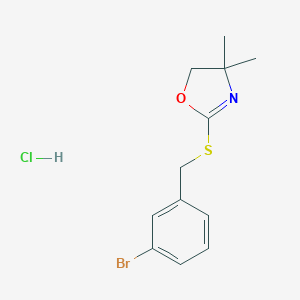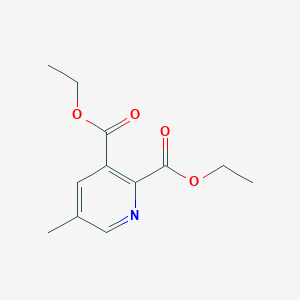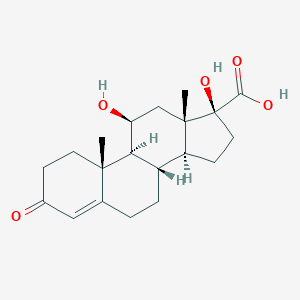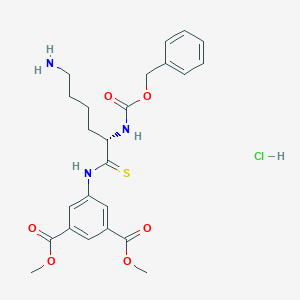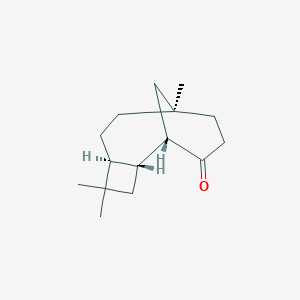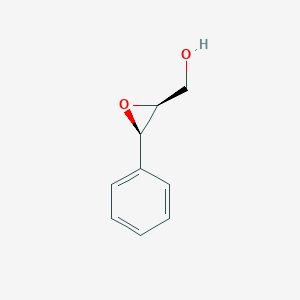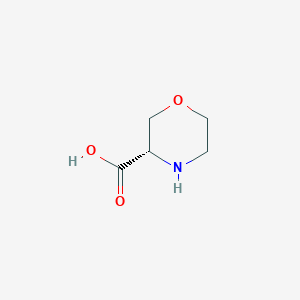
(S)-morpholine-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Various synthesis methods for (S)-morpholine-3-carboxylic acid have been developed. One method involves synthesizing enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester through reductive amination, intramolecular acetalization, and other steps (Sladojevich et al., 2007). Another approach includes the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol (Kogami & Okawa, 1987).
Molecular Structure Analysis
Structural elucidation of (S)-morpholine-3-carboxylic acid and its derivatives has been carried out using various spectroscopic methods. For instance, a study on 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid utilized UV, FT-IR, NMR spectroscopy, and DFT calculations (Devi et al., 2018).
Chemical Reactions and Properties
(S)-morpholine-3-carboxylic acid is used in various chemical reactions, including its use in click chemistry for synthesizing triazolyl methyl ester analogues (Narsimha et al., 2014). It is also used in palladium-catalyzed carbonylations for the synthesis of morpholine-2,3-diones and oxazolidin-2-ones (Imada et al., 1996).
Physical Properties Analysis
Research on the physical properties of (S)-morpholine-3-carboxylic acid primarily focuses on its crystal structure and thermal behavior. Crystallographic studies provide insights into the molecular arrangement and intermolecular interactions (Lu et al., 2017).
Chemical Properties Analysis
The chemical properties of (S)-morpholine-3-carboxylic acid include its reactivity in forming various derivatives and complexes. Studies have explored its use in the synthesis of compounds with potential biomedical applications, such as anticancer agents (Lu et al., 2020).
Wissenschaftliche Forschungsanwendungen
It serves as a novel morpholine-based building block in medicinal chemistry research (Walker, Eklov, & Bedore, 2012).
Its enantioselective synthesis is applied in creating reboxetine analogs (Fish et al., 2009).
It acts as a potent reversible and selective cathepsin S inhibitor (Latli et al., 2012).
Morpholine amino acids, including (S)-morpholine-3-carboxylic acid, can modulate physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Derivatives of this compound are useful in studying C2-C3 stereochemistry in organic synthesis (Penso et al., 2012).
It's used in synthesizing new organometallic derivatives (Sarkar et al., 2007).
Its derivatives have potential in biomedical and photo-electrocatalytic fields (Tiravia et al., 2022).
Some synthesized esters exhibit antibacterial activity, outperforming standard drugs against certain pathogens (Narsimha et al., 2014).
It's used in synthesizing biodegradable polyesteramides with protected functional groups (Veld, Dijkstra, & Feijen, 1992).
Enantiopure Fmoc-protected morpholine-3-carboxylic acid is significant in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNOWSHJELIDQP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363555 | |
| Record name | (S)-morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-morpholine-3-carboxylic acid | |
CAS RN |
106825-79-0 | |
| Record name | (S)-morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106825-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

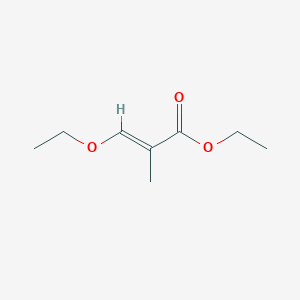
![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)
![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)
